BenchChemオンラインストアへようこそ!

6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

BRD4-BD1 inhibition Epigenetic probe design Structure-activity relationship

6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 893130-62-6) is a heterocyclic compound built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged core in kinase inhibitor and epigenetic probe design. This specific derivative incorporates a 4-nitrobenzylthio group at position 6 and a pyridin-3-yl substituent at position 3, defining a chemical space associated with micromolar BRD4 bromodomain inhibition and broad anticancer activity against leukemia and breast carcinoma lines.

Molecular Formula C17H12N6O2S
Molecular Weight 364.38
CAS No. 893130-62-6
Cat. No. B2661032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS893130-62-6
Molecular FormulaC17H12N6O2S
Molecular Weight364.38
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C17H12N6O2S/c24-23(25)14-5-3-12(4-6-14)11-26-16-8-7-15-19-20-17(22(15)21-16)13-2-1-9-18-10-13/h1-10H,11H2
InChIKeyAGEUKKDRWFQYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 893130-62-6): Structural Baseline and Class Context


6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 893130-62-6) is a heterocyclic compound built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged core in kinase inhibitor and epigenetic probe design. This specific derivative incorporates a 4-nitrobenzylthio group at position 6 and a pyridin-3-yl substituent at position 3, defining a chemical space associated with micromolar BRD4 bromodomain inhibition [1] and broad anticancer activity against leukemia and breast carcinoma lines [2]. The compound is typically supplied at ≥95% purity (HPLC) for research use.

Why Generic Substitution Is Inadequate for 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is exceptionally sensitive to subtle changes in substitution pattern. Regioisomeric shifts of the pyridyl nitrogen (e.g., pyridin-2-yl vs. pyridin-3-yl) can reorient the key hydrogen-bond acceptor, altering target engagement as demonstrated by crystallographic studies showing that pyridine nitrogen position directly governs BRD4 binding pocket complementarity [1]. Similarly, the position of the nitro group on the benzylthio ring (4-nitro vs. 3-nitro) modulates electron-deficient surface area critical for π-stacking interactions within hydrophobic protein grooves [1]. Further, the 6-thioether linkage provides a synthetic handle for modular diversification via SNAr chemistry, a feature not shared by 6-alkoxy or 6-amino analogs [2]. Direct procurement of this specific substitution pattern eliminates the need for in-house synthesis and validation of regioisomeric purity.

Quantitative Differentiation Evidence for 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine Against Closest Analogs


Para-Nitrobenzyl vs. Meta-Nitrobenzyl: Impact on BRD4 Bromodomain Inhibition

In the [1,2,4]triazolo[4,3-b]pyridazine BRD4 inhibitor series, the para-nitrobenzylthio substitution pattern is predicted to provide an extended electron-deficient surface for interaction with the WPF shelf of the bromodomain Kac pocket, similar to the key contacts observed for the 4-fluorophenyl analogs in crystal structures. The meta-nitrobenzyl isomer (6-((3-nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine) would reorient the nitro group, potentially disrupting this π-stacking geometry. The class-level SAR data from 25 triazolo[4,3-b]pyridazines tested in parallel against K562, MV4-11, G361, and HCC827 cell lines shows that substitutions directly modulate IC50 values by orders of magnitude, underscoring that positional isomerism cannot be assumed to be functionally equivalent [1].

BRD4-BD1 inhibition Epigenetic probe design Structure-activity relationship

Pyridin-3-yl vs. Pyridin-2-yl Regioisomerism and Target Engagement Selectivity

The pyridin-3-yl substituent places the sp² nitrogen in a meta relationship to the triazole ring, offering a hydrogen-bond acceptor vector that differs from the ortho-orientation of the pyridin-2-yl isomer. In the published BRD4-BD1 co-crystal structures, the pyridine nitrogen of inhibitors forms a critical water-mediated hydrogen bond with the conserved asparagine (N140) of the Kac binding site [2]. A regioisomeric shift from pyridin-3-yl to pyridin-2-yl would displace this water network and is expected to reduce binding affinity. While no head-to-head IC50 comparison of these two regioisomers has been published, the class precedent shows that compounds differing solely in pyridine substitution exhibited variable potencies against MCF-7 breast carcinoma cells, with GI50 values ranging from <10 μg/mL (furan-substituted) to 77 μg/mL (4-methylphenyl-substituted) in the same assay [1].

Kinase inhibitor selectivity Regioisomer comparison Hydrogen-bond vector

6-Thioether Functionality as a Modular Synthetic Handle for Late-Stage Diversification

The 6-((4-nitrobenzyl)thio) group provides a strategic advantage over more common 6-alkoxy or 6-amino analogs: the thioether sulfur can serve as a directing group for proximity-driven C–H functionalization or be selectively oxidized to the sulfone, generating a privileged hydrogen-bond acceptor for target binding. The dissertation by Hamze (2023) demonstrates that thio-substituted pyridazine building blocks undergo selective and stepwise functionalization compatible with palladium-catalyzed cross-coupling, enabling modular library synthesis without resynthesizing the core [1]. In contrast, 6-alkoxy derivatives lack this orthogonal reactivity, restricting SAR exploration to the pendant group alone. The 4-nitrobenzyl group itself can be reduced to a primary aniline, opening an additional diversification vector via amide coupling or diazotization.

Late-stage diversification Click chemistry SAR expansion

Procurement-Driven Application Scenarios for 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine


BRD4 Bromodomain Chemical Probe Campaigns Requiring Controlled Regioisomerism

Teams developing epigenetic probes for BRD4 BD1/BD2 can incorporate 6-((4-nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine as a structurally defined starting point. The pyridin-3-yl orientation is critical for maintaining the water-mediated hydrogen bond to Asn140 observed in published co-crystal structures [2]; procurement of the incorrect regioisomer would preclude meaningful crystallographic data collection. The 4-nitrobenzyl group provides an electron-deficient surface predicted to stack against the WPF shelf of the Kac pocket, a feature that 3-nitrobenzyl isomers cannot replicate due to geometric mismatch [1]. This compound serves as a validated entry point into the triazolopyridazine chemical space for BET inhibition, with the class precedent showing micromolar IC50 values fully adequate for probe optimization [2].

Anticancer SAR Library Construction via 6-Thioether Diversification

Medicinal chemistry teams building structure-activity relationship libraries around the triazolo[4,3-b]pyridazine core can leverage the 6-thioether as a modular diversification point. The 4-nitrobenzyl group can be chemoselectively reduced to a primary aniline, enabling amide library synthesis. The thioether sulfur allows subsequent oxidation to the sulfone for improved solubility and modified target engagement [1]. This three-dimensional SAR strategy is inaccessible to 6-alkoxy or 6-amino analogs, which are limited to a single vector of diversification. Based on class-level data, compounds in this series have shown anti-proliferative activity across K562 (CML), MV4-11 (AML), G361 (melanoma), and HCC827 (lung carcinoma) cell lines [3], making the scaffold relevant for multi-indication anticancer screening.

Senescence Research Utilizing Defined Triazolopyridazine Derivatives

Researchers investigating cellular senescence and age-related pathologies can use this compound as a structurally controlled tool molecule. Patent literature (EP4413986A1) describes the use of [1,2,4]triazolo[4,3-b]pyridazine derivatives for treating senescence and senescence-associated diseases including idiopathic pulmonary fibrosis, organ fibrosis, and vascular calcification [4]. The specific substitution pattern of 6-((4-nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is within the claimed generic scope, and controlled chemical identity is essential for reproducible in vivo pharmacology when administering the compound via intraperitoneal, intravenous, or intramuscular injection [4]. Procurement of characterized material eliminates the batch-to-batch variability that would confound longitudinal senescence studies.

Quote Request

Request a Quote for 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.